Cytotoxicity in MCF-7 Breast Cancer Cells: Taikuguasin D aglycon vs. Taikuguasin D
A head-to-head comparison of aglycone and glycoside forms from the same primary literature source reveals no significant difference in potency against the MCF-7 breast cancer cell line. This establishes that the aglycone form is the primary pharmacophore for this specific cytotoxic activity. [1][2]
| Evidence Dimension | Cytotoxicity (ED50) |
|---|---|
| Target Compound Data | 42.66 µM (Taikuguasin D aglycon) |
| Comparator Or Baseline | 42.60 µM (Taikuguasin D) |
| Quantified Difference | 0.06 µM (Equivalent potency within experimental error) |
| Conditions | MCF-7 human breast adenocarcinoma cell line. |
Why This Matters
For MCF-7 assays, selecting the aglycone offers a structurally simpler molecule with comparable activity, avoiding potential variability from glycoside hydrolysis and simplifying analytical workflows.
- [1] Liaw CC, Huang HC, Hsiao PC, Zhang LJ, Lin ZH, Hwang SY, Hsu FL, Kuo YH. 5β,19-Epoxycucurbitane Triterpenoids from Momordica charantia and Their Anti-Inflammatory and Cytotoxic Activity. Planta Med. 2015;81(01):62-70. doi:10.1055/s-0034-1383307. View Source
- [2] Scite.ai. 5β,19-Epoxycucurbitane Triterpenoids from Momordica charantia and Their Anti-Inflammatory and Cytotoxic Activity. Citation Context. Accessed 2026-04-16. View Source
